(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the use of L-glutamic acid as the starting material. The process includes esterification, intramolecular condensation, and chiral resolution to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Techniques such as green chemistry principles and the use of environmentally friendly solvents and reagents are often employed .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: A chiral diamine ligand used in copper-catalyzed reactions.
(2S,5R)-1-Benzyl-2,5-dimethylpiperazine: A compound with similar stereochemistry used in various chemical syntheses.
Uniqueness
What sets (2S,5R)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral ligand and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Eigenschaften
CAS-Nummer |
220887-37-6 |
---|---|
Molekularformel |
C32H34N2O |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
(2S,5R)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-one |
InChI |
InChI=1S/C32H34N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,30-31H,21-25,33H2/t30-,31+/m1/s1 |
InChI-Schlüssel |
UFOVHIRHDJTQPV-JSOSNVBQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.